![molecular formula C13H14ClN3 B2811431 2-(Pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 2034375-62-5](/img/structure/B2811431.png)
2-(Pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound that belongs to the class of tetrahydroisoquinolines, which are derivatives of isoquinoline This compound features a pyrimidin-2-yl group attached to the tetrahydroisoquinoline core
作用机制
Target of Action
The primary targets of 2-(Pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride are Collagen Prolyl 4-Hydroxylases (P4Hs) and Serine/threonine protein kinase PLK4 . P4Hs play a crucial role in the formation of stable triple helical collagen by catalyzing the formation of 4-hydroxyproline . PLK4 is a master regulator of centriole duplication, which is significant for maintaining genome integrity .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It has been found to be a potent inhibitor of collagen prolyl-4-hydroxylase . It also displays high inhibitory activity against PLK4 .
Biochemical Pathways
The inhibition of P4Hs and PLK4 affects several biochemical pathways. The inhibition of P4Hs leads to a decrease in the formation of stable triple helical collagen . The inhibition of PLK4 disrupts centriole duplication, which can lead to genome instability .
Pharmacokinetics
Similar compounds have been reported to exhibit good plasma stability and liver microsomal stability . These properties can impact the bioavailability of the compound, but further studies would be needed to confirm this for this compound.
Result of Action
The inhibition of P4Hs by this compound leads to a significant reduction in the expression of collagen and the content of hydroxyproline in cell culture medium in vitro . This suggests that it might have potential as an anti-fibrotic drug . The inhibition of PLK4 can lead to genome instability, suggesting potential anticancer applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the following steps:
Formation of Tetrahydroisoquinoline Core: The core structure of tetrahydroisoquinoline can be synthesized through the Pictet-Spengler reaction, which involves the condensation of a benzylamine derivative with an aldehyde in the presence of an acid catalyst.
Introduction of Pyrimidin-2-yl Group: The pyrimidin-2-yl group can be introduced through a nucleophilic substitution reaction, where the pyrimidin-2-yl halide reacts with the tetrahydroisoquinoline core.
Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 2-(Pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, alcohols, pyrimidin-2-yl halides
Major Products Formed:
Oxidation Products: Quinones, hydroquinones
Reduction Products: Alcohols, amines
Substitution Products: Substituted tetrahydroisoquinolines
科学研究应用
Medicinal Chemistry
1.1 Antitumor Activity
Research indicates that derivatives of tetrahydroisoquinoline compounds, including 2-(Pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride, exhibit significant antitumor properties. A study highlighted the potential of tetrahydroisoquinoline derivatives to inhibit protein arginine methyltransferase 5 (PRMT5), a promising target in cancer therapy. Compound 46 from this series showed potent inhibition with an IC50 of 8.5 nM and demonstrated anti-proliferative effects on MV4-11 leukemia cells with a GI50 of 18 nM .
1.2 Neuroprotective Properties
Tetrahydroisoquinoline derivatives have been explored for their neuroprotective effects against neurodegenerative diseases such as Alzheimer's disease (AD). The unique structure of these compounds allows them to interact with various biological pathways involved in neuroprotection, inflammation, and oxidative stress reduction. The review on THIQ derivatives emphasizes their potential in treating AD due to their antioxidative properties and ability to modulate signaling pathways .
Pharmacological Applications
2.1 Targeting Epigenetic Modifications
The compound has been studied for its role in targeting epigenetic modifications through PRMT5 inhibition. This approach is particularly relevant for developing therapies against hematological malignancies like leukemia and lymphoma . The ability to selectively inhibit PRMT5 positions these compounds as valuable tools for probing biological functions related to gene expression regulation.
2.2 Antiviral and Antimicrobial Activities
Research has also indicated that tetrahydroisoquinoline derivatives possess antiviral and antimicrobial activities. Their mechanisms include disrupting viral replication processes and exhibiting antibacterial properties against various pathogens. This broad spectrum of activity makes them candidates for further development as therapeutic agents against infectious diseases .
Synthesis and Characterization
The synthesis of this compound involves several chemical reactions that can yield high purity products. For instance, one method reported an 88% yield using N-ethyl-N,N-diisopropylamine under specific conditions (130°C in acetonitrile) which highlights the efficiency of synthetic routes available for producing this compound .
Case Study 1: PRMT5 Inhibition in Cancer Therapy
A notable study synthesized a series of tetrahydroisoquinoline derivatives aimed at inhibiting PRMT5. Among these derivatives, compound 46 demonstrated not only potent inhibition but also significant anti-tumor efficacy in vivo using mouse xenograft models. This highlights the therapeutic potential of targeting epigenetic regulators in cancer treatment.
Case Study 2: Neuroprotective Effects on Alzheimer’s Disease Models
In another investigation focusing on neurodegenerative diseases, tetrahydroisoquinoline derivatives were tested in AD models. The results indicated that these compounds could significantly reduce neuroinflammation and oxidative damage, suggesting their potential as therapeutic agents for AD management.
相似化合物的比较
2-(Pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride can be compared with other similar compounds, such as:
2-(Pyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-(Pyrimidin-5-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride: Similar structure but with a different position of the pyrimidinyl group.
Uniqueness: The presence of the pyrimidin-2-yl group at the 2-position of the tetrahydroisoquinoline core distinguishes this compound from its analogs, potentially leading to unique biological and chemical properties.
生物活性
2-(Pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent studies.
- Chemical Name : this compound
- CAS Number : 1093407-60-3
- Molecular Formula : C13H14ClN3
- Molecular Weight : 247.73 g/mol
- LogP : 2.92 (indicating moderate lipophilicity) .
Antiviral Properties
Recent studies have highlighted the antiviral potential of tetrahydroisoquinoline derivatives against SARS-CoV-2. For instance, a related compound demonstrated significant antiviral activity with an EC50 of 3.15 μM and a selectivity index (SI) exceeding 63.49, indicating a promising therapeutic profile against COVID-19 . These findings suggest that modifications to the tetrahydroisoquinoline scaffold can enhance antiviral efficacy.
Neurological Effects
Tetrahydroisoquinoline derivatives have been investigated for their effects on neurological conditions. They act as orexin receptor antagonists, which are implicated in various disorders such as insomnia and obesity. The modulation of orexin signaling may provide therapeutic avenues for treating sleep disorders and neurodegenerative diseases .
Antiparasitic Activity
Compounds related to tetrahydroisoquinolines have shown activity against Plasmodium falciparum, the causative agent of malaria. The structural modifications in these compounds can lead to enhanced bioactivity against resistant strains of this parasite .
The mechanisms through which these compounds exert their biological effects vary significantly:
- Antiviral Mechanism : The antiviral action is believed to inhibit post-entry viral replication processes within host cells .
- Neurological Mechanism : By antagonizing orexin receptors, these compounds may alter neurotransmitter release and modulate sleep-wake cycles .
- Antiparasitic Mechanism : The interaction with specific enzymes or pathways in the Plasmodium lifecycle is still under investigation but may involve disruption of metabolic processes essential for parasite survival .
Case Studies and Research Findings
属性
IUPAC Name |
2-pyrimidin-2-yl-3,4-dihydro-1H-isoquinoline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3.ClH/c1-2-5-12-10-16(9-6-11(12)4-1)13-14-7-3-8-15-13;/h1-5,7-8H,6,9-10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZFLMGMCNTKHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NC=CC=N3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。